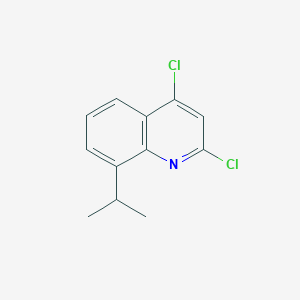

2,4-Dichloro-8-isopropylquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H11Cl2N |

|---|---|

Peso molecular |

240.12 g/mol |

Nombre IUPAC |

2,4-dichloro-8-propan-2-ylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(13)6-11(14)15-12(8)9/h3-7H,1-2H3 |

Clave InChI |

LPVVAVRNSIOGAM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=CC2=C1N=C(C=C2Cl)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 2,4 Dichloro 8 Isopropylquinoline and Its Derivatives

Strategic Assembly of the 2,4-Dichloroquinoline (B42001) Core

The formation of the 2,4-dichloroquinoline scaffold is a critical first step. This is often achieved either by building the ring system with the chlorine atoms' precursors already in place or by chlorinating a pre-formed quinoline (B57606) ring.

A highly efficient method for synthesizing 2,4-dichloroquinoline derivatives involves a one-pot condensation reaction. This procedure typically utilizes a primary aromatic amine, malonic acid, and an excess of phosphorus oxychloride (POCl₃). ijcce.ac.irresearchgate.net The reaction proceeds by refluxing these components, leading to the direct formation of the 2,4-dichloroquinoline ring system in good yields. ijcce.ac.ir This method is advantageous due to its simplicity and the commercial availability of the starting materials. researchgate.net

The process is versatile and can be applied to a variety of substituted aromatic amines to produce a range of 2,4-dichloroquinoline derivatives. researchgate.net Microwave-assisted versions of this one-pot synthesis have also been developed, offering a rapid and powerful technique to drive the reaction, often reducing reaction times significantly. asianpubs.org

Table 1: Examples of One-Pot Synthesis of 2,4-Dichloroquinoline Derivatives This table is generated based on data from cited research articles and illustrates the versatility of the one-pot condensation method.

| Starting Aromatic Amine | Product | Yield (%) | Reference |

| Aniline (B41778) | 2,4-Dichloroquinoline | 85 | researchgate.net |

| 4-Chloroaniline | 2,4,6-Trichloroquinoline | 82 | researchgate.net |

| 1-Naphthylamine | 2,4-Dichloro-7,8-benzoquinoline | 70 | researchgate.net |

Directed Chlorination Protocols for Quinoline Ring Systems

An alternative to building the chlorinated ring in one pot is the direct chlorination of a pre-synthesized quinoline core. The most common precursors for this strategy are quinoline-2,4-diones (which exist in tautomeric equilibrium with 2,4-dihydroxyquinolines). These precursors can be effectively converted into 2,4-dichloroquinolines by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net

Another pathway involves a multi-step sequence starting from a substituted aniline. For instance, a 3-(chloroanilino)propionic acid can be cyclized using polyphosphoric acid to form a 4-oxo-tetrahydroquinoline. This intermediate is then subjected to a chlorination and aromatization step, typically using POCl₃, often with an iodine catalyst, to yield the desired dichloroquinoline. google.com While more complex, this method allows for the synthesis of specific isomers based on the starting aniline. google.com

Introduction and Functionalization of the 8-Isopropyl Moiety

Once the 2,4-dichloroquinoline core is obtained, the next strategic step is the introduction of the isopropyl group at the C-8 position.

The installation of alkyl groups onto a quinoline ring can be achieved through modern C-H activation and alkylation strategies. Rhodium-catalyzed reactions, in particular, have been shown to be effective for the regioselective alkylation of quinoline N-oxides at the C-8 position. researchgate.net In these methods, the quinoline N-oxide acts as a traceless directing group, guiding the catalyst to the C-8 position. Olefins, such as propene, can be used as the alkylating agent to introduce the isopropyl group. researchgate.net The reaction exhibits broad substrate scope and good yields for the C-8 alkylated products. researchgate.net

Other transition metals, including rhodium, palladium, and copper, have also been employed in catalytic systems for the C-2 alkylation of quinolines, often using quinoline N-oxides as the starting material to direct the functionalization. mdpi.com While C-8 functionalization is more challenging, the development of remote C-H activation protocols has made it increasingly feasible. researchgate.net

The isopropyl group itself is achiral. Therefore, stereoselective methods would become relevant if its introduction creates a new stereocenter in a molecule that is already chiral or has prochiral elements. In the broader context of pharmaceutical synthesis, where a single stereoisomer often exhibits superior pharmacological properties, methods for diastereoselective or enantioselective synthesis are highly valuable. mit.edu Innovations in synthetic chemistry enable the exploration of diverse chemical space, which is crucial during drug discovery. mit.edu However, specific literature detailing stereoselective methods for the incorporation of an isopropyl group onto the 8-position of a quinoline ring is not prominently featured in available research, suggesting it is a highly specialized area of investigation.

Advanced Catalytic Approaches in Quinoline Synthesis

The field of quinoline synthesis has been significantly advanced by the development of novel catalytic systems that offer greater efficiency, selectivity, and sustainability compared to classical methods like the Skraup or Friedländer syntheses. mdpi.comresearchgate.netresearchgate.net

Modern approaches frequently utilize transition metal catalysts, including palladium, copper, rhodium, cobalt, nickel, and ruthenium, to facilitate various C-H bond activations and cross-coupling reactions. mdpi.commdpi.comnumberanalytics.com These catalysts have proven highly effective in constructing the quinoline scaffold from simpler precursors. numberanalytics.com For instance, cobalt-catalyzed C-H bond activation can be used to synthesize quinolines under mild, one-pot conditions. mdpi.com Similarly, palladium catalysts are widely used for oxidative cyclization reactions to assemble functionalized quinoline derivatives. mdpi.com

The Povarov reaction, a type of aza-Diels-Alder reaction, is another powerful tool for constructing quinoline and tetrahydroquinoline scaffolds with high atom economy and stereoselectivity. semanticscholar.org Advances in this area focus on developing catalytic variants to improve efficiency and expand the substrate scope. researchgate.net

Furthermore, there is a strong emphasis on "green chemistry" principles, leading to the development of microwave-assisted protocols, the use of recyclable heterogeneous catalysts, and reactions in environmentally benign solvents like water. asianpubs.orgresearchgate.netrsc.org These advanced catalytic approaches represent the forefront of quinoline synthesis, enabling the efficient and sustainable production of complex derivatives. benthamdirect.com

Table 2: Overview of Advanced Catalytic Systems in Quinoline Synthesis This table summarizes various modern catalytic approaches for the synthesis of quinoline derivatives based on cited research.

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Rhodium (Rh) | C-H Activation / Alkylation | High regioselectivity for remote C-8 alkylation of quinoline N-oxides. | researchgate.net |

| Palladium (Pd) | Cross-Coupling / Oxidative Annulation | Widely used for various C-C and C-N bond formations. | mdpi.com, numberanalytics.com |

| Copper (Cu) | Ullmann-type Coupling / Annulation | Effective for cyclization reactions to form the quinoline core. | mdpi.com, numberanalytics.com |

| Cobalt (Co) | C-H Activation / Cyclization | Ligand-free conditions, mild, and efficient for one-pot synthesis. | mdpi.com |

| Ruthenium (Ru) | Annulation Reactions | Catalyzes annulation of enaminones with anthranils for 3-substituted quinolines. | mdpi.com |

| Nickel (Ni) | C-H Amination / Cyclization | Co-catalyzed systems for C-H functionalization; used in greener protocols. | rsc.org |

Transition Metal-Catalyzed C-C and C-X Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing complex molecules like quinoline derivatives. researchgate.netias.ac.in Catalysts based on palladium, copper, rhodium, nickel, and other metals facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are essential for assembling the quinoline ring. ias.ac.inmdpi.com

Strategies often involve the cyclization of appropriately substituted anilines with alkynes, aldehydes, or ketones. mdpi.com For the synthesis of 2,4-dichloro-8-isopropylquinoline, a plausible route would involve a 2-isopropylaniline (B1208494) derivative reacting with a suitable coupling partner in a transition-metal-catalyzed annulation reaction.

Palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed in domino sequences to build the quinoline system. ias.ac.in For instance, a benzimidoyl chloride can react with a 1,6-enyne in a process that forms the desired quinoline motif. ias.ac.in Similarly, copper-catalyzed methods have been developed for the synthesis of polysubstituted quinolines, often proceeding under aerobic conditions. ias.ac.in These reactions can tolerate a wide range of functional groups, making them adaptable for complex targets. organic-chemistry.org

Rhodium and cobalt catalysts are effective for quinoline synthesis via C-H bond activation. mdpi.com These reactions can form the quinoline ring by coupling anilines with alkynes or other partners, offering high regioselectivity. mdpi.com Nickel, being a more earth-abundant and inexpensive metal, is also gaining prominence in catalyzing such transformations. organic-chemistry.orgresearchgate.net

The introduction of the chloro groups at the 2- and 4-positions can be achieved either by using chlorinated starting materials or by post-synthesis chlorination of a quinolone intermediate, typically using reagents like phosphorus oxychloride (POCl₃). researchgate.net

Table 1: Overview of Transition Metals in Quinoline Synthesis

| Catalyst Type | Typical Reaction | Key Features |

| Palladium (Pd) | Cross-coupling, Annulation | High efficiency, functional group tolerance. ias.ac.inmdpi.com |

| Copper (Cu) | Oxidative cyclization, A³ coupling | Cost-effective, often uses air as an oxidant. ias.ac.inorganic-chemistry.org |

| Rhodium (Rh) | C-H activation, Annulation | High regioselectivity, mild reaction conditions. mdpi.comrsc.org |

| Nickel (Ni) | Dehydrogenative coupling | Earth-abundant, useful for green chemistry protocols. organic-chemistry.orgresearchgate.net |

| Cobalt (Co) | C-H activation, Cyclization | Broad functional group tolerance, high yields. mdpi.comresearchgate.net |

| Silver (Ag) | Domino hydroarylation/cycloisomerization | Catalyzes cyclization of alkynylquinolines. ias.ac.inchim.it |

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. nih.govorganic-chemistry.org Several classic named reactions for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, can be considered MCRs and are foundational for building the quinoline scaffold. pharmaguideline.comiipseries.org

A prominent MCR for generating polysubstituted quinolines is the three-component coupling of an aniline, an aldehyde, and an alkyne. researchgate.net To synthesize the target molecule, 2-isopropylaniline could be reacted with an appropriate aldehyde and alkyne in the presence of a catalyst. This approach first forms a propargylamine (B41283) intermediate, which then undergoes cyclization and oxidation to yield the quinoline core. acs.org

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another powerful MCR. pharmaguideline.com While direct synthesis of the dichloro-derivative is challenging, this method can produce a 4-hydroxy-2-quinolone intermediate from a substituted aniline and a malonic ester derivative. This intermediate can then be readily converted to the 2,4-dichloroquinoline product using a chlorinating agent like POCl₃. asianpubs.orgasianpubs.org

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The mechanism proceeds through a Schiff base intermediate, followed by a rate-determining electrophilic cyclization onto the aromatic ring and subsequent dehydration. wikipedia.org The substitution pattern on the aniline and diketone directs the final regiochemistry of the quinoline product. wikipedia.org

Table 2: Key Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Intermediate/Product Type |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted Quinolines |

| Combes Synthesis | Arylamine + β-Diketone | 2,4-Disubstituted Quinolines iipseries.org |

| Doebner-von Miller | Arylamine + α,β-Unsaturated carbonyl | Substituted Quinolines |

| Aniline-Aldehyde-Alkyne | Aniline + Aldehyde + Alkyne | 2,4-Disubstituted Quinolines researchgate.net |

Microwave-Assisted and Green Chemistry Syntheses

Modern synthetic chemistry places a strong emphasis on environmentally benign methods, often referred to as green chemistry. acs.org These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient processes like microwave irradiation. nih.govnih.gov

A highly effective method for synthesizing 2,4-dichloroquinolines is the one-pot, microwave-assisted reaction of an aromatic amine with malonic acid in the presence of phosphorus oxychloride (POCl₃). asianpubs.orgasianpubs.org This protocol offers significant advantages over traditional heating, including drastically reduced reaction times (from hours to seconds) and high yields. asianpubs.orgasianpubs.org The reaction proceeds without significant by-product formation, simplifying purification. asianpubs.org This method is directly applicable to the synthesis of 2,4-dichloro-8-isopropylquinoline by using 2-isopropylaniline as the starting aromatic amine.

Table 3: Microwave-Assisted Synthesis of 2,4-Dichloroquinolines from Anilines

| Starting Aniline | Product | Reaction Time | Power | Reference |

| Aniline | 2,4-Dichloroquinoline | 50 s | 600 W | asianpubs.orgasianpubs.org |

| o-Toluidine | 2,4-Dichloro-8-methylquinoline | 50 s | 600 W | asianpubs.orgasianpubs.org |

| p-Toluidine | 2,4-Dichloro-6-methylquinoline | 50 s | 600 W | asianpubs.orgasianpubs.org |

| 2-Isopropylaniline | 2,4-Dichloro-8-isopropylquinoline | (Predicted) ~50 s | (Predicted) 600 W | asianpubs.orgasianpubs.org |

Other green chemistry approaches include the use of recyclable oxidants like chloranil (B122849) for the oxidative annulation of o-allylanilines to form 2,4-diarylquinolines. organic-chemistry.org This method avoids stoichiometric heavy metal oxidants and allows for the recovery and reuse of the chloranil, enhancing the sustainability of the process. organic-chemistry.org Catalyst-free protocols, sometimes promoted by light (photocatalysis), also represent a growing area in green quinoline synthesis. mdpi.com

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. The synthesis of 2,4-dichloro-8-isopropylquinoline can proceed through several distinct mechanistic pathways depending on the chosen methodology.

In the one-pot synthesis from an aniline and malonic acid with POCl₃, the reaction is believed to initiate with the condensation of the aniline and malonic acid to form an N-arylmalonamic acid. asianpubs.org Under the reaction conditions, this intermediate undergoes intramolecular cyclization (a Friedel-Crafts-type acylation) to form a 4-hydroxy-2-quinolone. The phosphorus oxychloride then acts as both a dehydrating and chlorinating agent, converting the hydroxyl and keto groups into the corresponding chlorides to yield the final 2,4-dichloroquinoline product. researchgate.netasianpubs.org

For transition metal-catalyzed syntheses, the mechanism typically involves a catalytic cycle. mdpi.comrsc.org In a palladium-catalyzed annulation, for example, the cycle might begin with the oxidative addition of an aryl halide to the Pd(0) catalyst. This is followed by coordination and insertion of the second reactant (e.g., an alkyne). Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and release the quinoline product. mdpi.com

In the Combes synthesis, the mechanism starts with the formation of a Schiff base from the aniline and one of the ketone groups of the β-diketone. wikipedia.org Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine attacks the protonated second carbonyl group. The final step is a dehydration event that results in the aromatic quinoline ring. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectroscopic Analysis

The complete assignment of proton (¹H) and carbon (¹³C) signals is the first step in structural verification. tsijournals.com Although specific experimental data for 2,4-Dichloro-8-isopropylquinoline is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as 2,4-dichloroquinoline (B42001) and various 8-substituted quinolines. uncw.eduuni.lu

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the isopropyl group. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, H-7) would typically appear as doublets or triplets in the range of δ 7.5-8.2 ppm. The lone proton on the pyridine (B92270) ring (H-3) would likely be a singlet around δ 7.3-7.5 ppm. The isopropyl group would present as a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

¹³C NMR: The carbon spectrum provides a count of unique carbon atoms. organicchemistrydata.org The quinoline core has nine carbons, and the isopropyl group adds three more. The two carbons bonded to chlorine (C-2 and C-4) would be significantly downfield. The aromatic carbons would resonate in the typical δ 120-150 ppm region, while the aliphatic carbons of the isopropyl group would appear upfield. researchgate.net Quaternary carbons, such as C-2, C-4, C-8, and C-8a, often show weaker signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dichloro-8-isopropylquinoline

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| H-3 | 7.40 - 7.55 | s | C-2 | 150 - 152 |

| H-5 | 7.90 - 8.10 | d | C-3 | 123 - 125 |

| H-6 | 7.60 - 7.75 | t | C-4 | 142 - 144 |

| H-7 | 7.70 - 7.85 | d | C-4a | 128 - 130 |

| CH (isopropyl) | 3.20 - 3.40 | sept | C-5 | 129 - 131 |

| CH₃ (isopropyl) | 1.30 - 1.45 | d | C-6 | 127 - 129 |

| C-7 | 126 - 128 | |||

| C-8 | 145 - 147 | |||

| C-8a | 147 - 149 | |||

| CH (isopropyl) | 28 - 32 | |||

| CH₃ (isopropyl) | 22 - 24 |

Predicted values are based on additive rules and data from analogous compounds. s=singlet, d=doublet, t=triplet, sept=septet.

¹⁵N and ¹⁹F NMR Spectroscopic Investigations (if applicable to derivatives)

While not directly applicable to 2,4-Dichloro-8-isopropylquinoline itself, ¹⁵N and ¹⁹F NMR are powerful techniques for characterizing its derivatives.

¹⁵N NMR: The nitrogen atom of the quinoline ring can be studied using ¹⁵N NMR spectroscopy. The chemical shift of the nitrogen is highly sensitive to its electronic environment, including protonation state and substituent effects. researchgate.net For instance, the synthesis of various ¹⁵N-labeled pyridine and imidazole (B134444) derivatives has been explored for use as molecular imaging agents, demonstrating the utility of this technique. nih.gov

¹⁹F NMR: For derivatives of 2,4-Dichloro-8-isopropylquinoline that incorporate fluorine atoms, ¹⁹F NMR would be an essential characterization tool. The technique is highly sensitive and offers a wide chemical shift range, making it excellent for identifying fluorinated functionalities. Studies on perfluoro-quinoline derivatives have shown that computational GIAO-NMR methods provide excellent correlation with experimental ¹⁹F shifts, aiding in structural identification and resonance assignment. worktribe.comresearchgate.net

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,4-Dichloro-8-isopropylquinoline, a COSY spectrum would show a clear correlation between the isopropyl methine proton and the methyl protons. It would also establish the connectivity of the adjacent aromatic protons (H-5, H-6, and H-7). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It is instrumental in definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at δ ~7.4 ppm would correlate with the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlation). HMBC is vital for identifying quaternary carbons and linking different fragments of the molecule. Key correlations would include the isopropyl methine proton to C-7, C-8, and C-8a, and the aromatic protons to various carbons throughout the quinoline ring system, confirming the placement of the substituents.

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It provides a characteristic "fingerprint" based on the functional groups present. researchgate.net The IR spectrum of 2,4-Dichloro-8-isopropylquinoline is expected to exhibit several key absorption bands.

Table 2: Characteristic IR Absorption Bands for 2,4-Dichloro-8-isopropylquinoline

| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Indicates protons on the quinoline ring. astrochem.org |

| Aliphatic C-H Stretch | 2850 - 3000 | Corresponds to the isopropyl group. |

| C=N and C=C Stretch (Aromatic) | 1500 - 1650 | Characteristic stretching of the quinoline heterocyclic ring system. mdpi.com |

| C-H Out-of-Plane Bend | 750 - 900 | Provides information on the substitution pattern of the aromatic ring. astrochem.org |

| C-Cl Stretch | 600 - 800 | Indicates the presence of chloro-substituents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system is a chromophore that absorbs UV radiation, leading to π → π* and n → π* transitions. nih.gov The absorption spectrum of quinoline typically shows multiple bands. nist.gov The introduction of substituents alters the energy of these transitions and thus the position of the absorption maxima (λmax). researchgate.net For 2,4-Dichloro-8-isopropylquinoline, the two chloro groups act as auxochromes that can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline.

Table 3: Predicted UV-Vis Absorption Maxima for 2,4-Dichloro-8-isopropylquinoline in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~230 - 240 | Benzene-like transition in the quinoline ring. |

| π → π | ~280 - 290 | Transition involving the entire conjugated system. |

| n → π | ~315 - 330 | Transition of a non-bonding electron from the nitrogen lone pair to a π orbital. |

Predicted values are based on data for quinoline and substituted quinolines. nist.govresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It also provides structural information through the analysis of fragmentation patterns.

For 2,4-Dichloro-8-isopropylquinoline (C₁₂H₁₁Cl₂N), the high-resolution mass spectrum would confirm its exact mass. A key feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of two chlorine atoms. The isotopes ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as a cluster of three peaks:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive signature for a dichlorinated compound. uni.lu

The fragmentation pattern upon electron ionization would likely involve the loss of stable fragments. Common fragmentation pathways for similar structures include the loss of a methyl radical ([M-15]⁺) from the isopropyl group, or the loss of the entire isopropyl group ([M-43]⁺). mcmaster.ca Further fragmentation could involve the sequential loss of chlorine atoms or HCN from the quinoline ring.

Table 4: Predicted Mass Spectrometry Data for 2,4-Dichloro-8-isopropylquinoline

| Ion | Formula | m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₁³⁵Cl₂N]⁺ | 239 | Molecular Ion |

| [M+2]⁺ | [C₁₂H₁₁³⁵Cl³⁷ClN]⁺ | 241 | Isotope Peak |

| [M+4]⁺ | [C₁₂H₁₁³⁷Cl₂N]⁺ | 243 | Isotope Peak |

| [M-CH₃]⁺ | [C₁₁H₈Cl₂N]⁺ | 224 | Loss of a methyl group |

| [M-C₃H₇]⁺ | [C₉H₄Cl₂N]⁺ | 196 | Loss of the isopropyl group |

X-ray Crystallography for Single-Crystal Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals that, to date, no single-crystal X-ray diffraction data for 2,4-dichloro-8-isopropylquinoline has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles derived from X-ray crystallography is not available.

While crystallographic data exists for the related parent compound, 2,4-dichloroquinoline, and for other substituted quinoline derivatives, a direct experimental determination of the three-dimensional structure of 2,4-dichloro-8-isopropylquinoline by this method has not been documented. The synthesis of this compound is recorded under CAS number 406204-68-0, but its structural characterization via single-crystal X-ray analysis remains an area for future research.

Without experimental crystallographic data, the generation of data tables for unit cell parameters, atomic coordinates, and selected bond lengths and angles for 2,4-dichloro-8-isopropylquinoline is not possible. Such information would be foundational for a detailed discussion of its solid-state conformation, intermolecular interactions, and crystal packing.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric characteristics of molecules. nrel.govaps.org These methods allow for the determination of stable molecular conformations and the prediction of chemical reactivity.

Computational methods, such as those employing force fields like MMFF94s or more rigorous DFT calculations, can be used to explore the potential energy surface of 2,4-Dichloro-8-isopropylquinoline. nrel.gov By systematically rotating the rotatable bonds, specifically the isopropyl group, various conformers can be generated. The energies of these conformers are then calculated to identify the lowest-energy, and therefore most stable, structure. nrel.gov This optimized geometry represents the most probable conformation of the molecule in the gas phase. It is important to note that in different environments, such as in solution or in a crystal lattice, intermolecular interactions can influence the preferred conformation. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). arabjchem.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.goveurjchem.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For 2,4-Dichloro-8-isopropylquinoline, DFT calculations can determine the energies of the HOMO and LUMO. These values, along with the visualization of the HOMO and LUMO surfaces, reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient areas. This information is invaluable for predicting how the molecule will interact with other reagents. nih.gov

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. arabjchem.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. arabjchem.org |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. arabjchem.org |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. arabjchem.org |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. arabjchem.org |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature of a molecule. arabjchem.org |

This table is generated based on established principles of FMO theory and is for illustrative purposes. Actual values for 2,4-Dichloro-8-isopropylquinoline would require specific DFT calculations.

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can provide a detailed picture of this distribution through various methods, such as Mulliken population analysis or the generation of a Molecular Electrostatic Potential (MEP) map. nrel.goveurjchem.com

A Mulliken charge analysis assigns partial charges to each atom in the molecule, offering a quantitative measure of the local electronic environment. nrel.gov The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. eurjchem.com Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 2,4-Dichloro-8-isopropylquinoline, the nitrogen atom in the quinoline (B57606) ring and the chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms are likely to be in areas of positive potential.

Computational Spectroscopic Property Prediction

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can be used to validate experimental data and aid in structural elucidation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. escholarship.org

By calculating the magnetic shielding tensors for each atom in the optimized geometry of 2,4-Dichloro-8-isopropylquinoline, theoretical chemical shifts can be obtained. These predicted values can then be compared to experimental NMR data. A strong correlation between the calculated and observed chemical shifts provides confidence in both the structural assignment and the computational methodology. escholarship.org Discrepancies can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. eurjchem.com

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific movement of atoms, such as stretching or bending of bonds. DFT calculations can be used to simulate the IR spectrum of a molecule by calculating its vibrational frequencies and their corresponding intensities. researchgate.net

For 2,4-Dichloro-8-isopropylquinoline, a theoretical IR spectrum can be generated. The calculated frequencies often require scaling to account for anharmonicity and other systematic errors inherent in the computational model. researchgate.net By comparing the scaled theoretical spectrum with an experimental IR spectrum, the observed absorption bands can be assigned to specific vibrational modes within the molecule. This provides a detailed understanding of the molecule's vibrational behavior and can help to confirm its structure. dergipark.org.tr

UV-Vis Absorption Spectra Simulations

No information regarding the simulation of the UV-Vis absorption spectra for 2,4-Dichloro-8-isopropylquinoline is present in the available literature. While general methodologies for simulating UV-Vis spectra of chemical compounds exist, and studies have been performed on other quinoline derivatives, no such analysis has been published for this specific molecule. mdpi.comresearchgate.netresearchgate.netyoutube.comnih.gov

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulations for 2,4-Dichloro-8-isopropylquinoline have not been reported in the reviewed literature. While molecular dynamics simulations have been employed to study other quinoline derivatives, particularly in the context of their interactions with biological targets, this particular compound has not been the subject of such investigations. nih.govnih.gov

Derivatization and Functionalization Strategies of 2,4 Dichloro 8 Isopropylquinoline

Regioselective Modifications of the Quinoline (B57606) Core

The presence of two chlorine atoms at the C2 and C4 positions, coupled with the electronic influence of the quinoline nitrogen and the steric bulk of the C8-isopropyl group, dictates the regioselectivity of substitution reactions on the heterocyclic core.

Nucleophilic Substitutions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinolines proceed with marked regioselectivity. The chloro group at the C4 position is significantly more reactive towards nucleophiles than the C2 chloro substituent. This enhanced reactivity is attributed to the greater electron deficiency at C4, which is effectively stabilized by the adjacent nitrogen atom through resonance. Consequently, monosubstitution occurs preferentially at the C4 position. Subsequent substitution at the C2 position is possible but typically requires more forcing reaction conditions. This reactivity pattern is well-documented for various dichloro-heteroaromatic systems, including 2,4-dichloroquinolines and analogous 2,4-dichloroquinazolines. nih.govnih.govnih.govresearchgate.net

A variety of nucleophiles, including amines, amino alcohols, and thiols, can be employed to displace the chlorine atoms. For instance, reactions with monoaminoalkanes and diaminoalkanes readily proceed at the C4 position to furnish 4-amino-2-chloro-8-isopropylquinoline derivatives. nih.govresearchgate.net This selective functionalization is a cornerstone for building more complex molecules.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloroquinoline Scaffolds

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Butyl amine | N-Butyl-7-chloroquinolin-4-amine | Neat, reflux | nih.gov |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | N-(7-chloroquinolin-4-yl)ethane-1,2-diamine | Neat, 80°C then 130°C | nih.gov |

| 4,7-Dichloroquinoline | 2-Aminoethanol | 2-((7-chloroquinolin-4-yl)amino)ethanol | N/A | researchgate.net |

This table presents reactions on analogous chloroquinoline systems to illustrate the typical reactivity and conditions applicable to 2,4-dichloro-8-isopropylquinoline.

Electrophilic Aromatic Substitutions

While the pyridine (B92270) ring of quinoline is generally deactivated towards electrophilic attack, the carbocyclic (benzene) ring can undergo electrophilic aromatic substitution (EAS). The directing influence of the existing substituents on the 2,4-dichloro-8-isopropylquinoline ring determines the position of substitution. The isopropyl group at C8 is an ortho-, para-director, activating these positions. However, the C2 and C4 chloro atoms are deactivating ortho-, para-directors. The interplay of these effects, along with the deactivating nature of the quinoline nitrogen, generally directs incoming electrophiles to the C5 and C7 positions.

A notable example of EAS on such a scaffold is the metal-free, regioselective halogenation at the C5 position of 8-substituted quinolines. rsc.org This reaction can be achieved using inexpensive and atom-economical reagents like trihaloisocyanuric acid at room temperature, providing exclusive C5-halogenated products with excellent functional group tolerance. rsc.orgresearchgate.net

Table 2: Example of Electrophilic Aromatic Substitution on an 8-Substituted Quinoline

| Substrate Class | Reagent | Product Class | Key Features | Reference |

|---|

This table highlights a specific, highly regioselective electrophilic substitution applicable to the 8-isopropylquinoline core.

Introduction of Diverse Chemical Moieties for Fundamental Chemical Inquiry

The differential reactivity of the two chlorine atoms on the 2,4-dichloro-8-isopropylquinoline scaffold is a powerful tool for the sequential and regioselective introduction of diverse chemical fragments. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are particularly effective for this purpose. researchgate.netscielo.org.mx

The Sonogashira coupling enables the formation of carbon-carbon bonds between the quinoline core and terminal alkynes. nrochemistry.comwikipedia.orgorganic-chemistry.org Studies on 2,4-dichloroquinoline (B42001) have shown that this reaction can be performed with high regioselectivity at the C2 position, leaving the C4-chloro substituent intact for subsequent modifications. nih.govbeilstein-journals.org This allows for the synthesis of 2-alkynyl-4-chloro-8-isopropylquinolines.

Similarly, the Suzuki coupling reaction allows for the introduction of aryl and heteroaryl groups by reacting the chloro-substituents with boronic acids. organic-chemistry.orgyonedalabs.com Research on di- and tri-chloroquinolines and quinazolines demonstrates that sequential, regioselective couplings are feasible. nih.govnih.gov Typically, the more reactive C4 position can be reacted first, followed by coupling at the C2 position under different conditions. This stepwise approach provides access to a vast array of di-substituted quinolines with diverse electronic and steric properties, which are invaluable for structure-activity relationship studies and fundamental chemical investigations.

Table 3: Palladium-Catalyzed Cross-Coupling Strategies for Dichloroquinolines

| Reaction Type | Coupling Partner | Position Reacted | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | C2 | Pd/C, CuI, PPh3 | 2-Alkynyl-4-chloroquinoline | nih.govbeilstein-journals.org |

| Suzuki | Arylboronic Acid | C4 | (PPh3)2PdCl2, CsCO3 | 2-Alkynyl-4-arylquinoline | nih.gov |

This table summarizes key cross-coupling reactions demonstrated on the 2,4-dichloroquinoline scaffold, which are directly applicable to the 8-isopropyl analogue.

Synthesis of Conjugates and Hybrid Molecular Systems

The functionalization strategies described above pave the way for the synthesis of complex conjugates and hybrid molecular systems where the 2,4-dichloro-8-isopropylquinoline core is linked to other pharmacophores or molecular entities. nih.govresearchgate.netresearchgate.net The concept of molecular hybridization aims to combine two or more bioactive scaffolds into a single molecule, potentially leading to compounds with enhanced activity, dual modes of action, or improved pharmacological profiles. researchgate.net

The sequential SNAr and palladium-catalyzed coupling reactions are ideal for this purpose. For example, a bioactive amine-containing molecule can be attached at the C4 position via nucleophilic substitution. The remaining chloro group at C2 can then be used as an anchor point for a second functional unit via a Suzuki or Sonogashira coupling. This divergent approach allows for the modular assembly of complex hybrid structures, connecting the quinoline core to other heterocyclic systems, peptides, or reporter molecules through various linkers. nih.govresearchgate.net The synthesis of such conjugates is a key strategy in modern medicinal chemistry for the development of novel molecular probes and therapeutic candidates.

Coordination Chemistry of 2,4 Dichloro 8 Isopropylquinoline Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,4-dichloroquinoline (B42001) derivatives typically involves the reaction of a suitable metal salt with the quinoline-based ligand in an appropriate solvent. A notable example is the synthesis of mononuclear iron(III) complexes with the tridentate ligand 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol (Hdqmp). rsc.orgrsc.org

Three distinct Fe(III) complexes, namely Fe(dqmp)₂·H₂O, Fe(dqmp)₂·2CH₃COCH₃, and Fe(dqmp)₂, were synthesized using iron(III) nitrate (B79036) nonahydrate or iron(III) perchlorate (B79767) hydrate (B1144303) and Hdqmp in a methanol/acetone solution. rsc.orgrsc.org The characterization of these complexes was carried out using single-crystal X-ray crystallography and magnetic susceptibility measurements. rsc.org

The single-crystal X-ray diffraction studies revealed that in all three complexes, the Fe(III) ion is coordinated by two deprotonated dqmp⁻ ligands in a meridional fashion. rsc.orgrsc.org This coordination results in a distorted octahedral geometry around the central iron atom. The characterization data for these complexes are summarized in the table below.

| Complex | Molecular Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| Fe(dqmp)₂·H₂O | C₃₂H₂₀Cl₄FeN₅O₅ | Monoclinic | P2₁/c | Meridional coordination of two tridentate dqmp⁻ ligands |

| Fe(dqmp)₂·2CH₃COCH₃ | C₃₈H₃₂BCl₄F₄FeN₄O₄ | Triclinic | P-1 | Meridional coordination of two tridentate dqmp⁻ ligands |

| Fe(dqmp)₂ | C₃₂H₁₈Cl₅FeN₄O₆ | Monoclinic | P2₁/n | Meridional coordination of two tridentate dqmp⁻ ligands |

Ligand Properties and Coordination Modes

The coordination of two such tridentate ligands to an octahedral metal center can result in either a facial (fac) or meridional (mer) arrangement. In the case of the Fe(III) complexes with dqmp⁻, the ligands adopt a meridional coordination mode. rsc.orgrsc.org This arrangement places the three donor atoms of each ligand in a plane that bisects the octahedron.

The presence of the two chlorine atoms on the quinoline (B57606) ring at positions 2 and 4 significantly influences the electronic properties of the ligand. These electron-withdrawing groups reduce the electron density on the quinoline nitrogen, which can affect the strength of the metal-ligand bond.

Electronic and Structural Effects of Metal-Ligand Interactions

The interaction between the metal ion and the 2,4-dichloroquinoline derivative ligand has profound effects on both the electronic and structural properties of the resulting complex. In the Fe(III) complexes of dqmp⁻, these interactions lead to interesting magnetic behavior known as spin crossover (SCO). rsc.org

The magnetic properties of these complexes were found to be dependent on temperature. For instance, the complex Fe(dqmp)₂·H₂O exhibits an abrupt and complete spin crossover at a transition temperature of 225 K. rsc.org In contrast, the complexes with BF₄⁻ and ClO₄⁻ counterions show incomplete spin transitions at 135 K and 150 K, respectively. rsc.org This phenomenon arises from the transition between the high-spin (HS) and low-spin (LS) states of the Fe(III) ion, which is sensitive to the coordination environment and intermolecular interactions.

The structural changes accompanying the spin transition are also significant. The Fe-N and Fe-O bond lengths are typically longer in the high-spin state compared to the low-spin state, reflecting the change in the electronic configuration of the metal ion. These subtle changes in the coordination sphere are a direct consequence of the electronic effects of the metal-ligand interactions.

Supramolecular Assemblies Involving Quinoline Ligands

While specific studies on the supramolecular assemblies of 2,4-dichloro-8-isopropylquinoline are scarce, the crystal structure of the parent compound, 2,4-dichloroquinoline, provides insight into the types of non-covalent interactions that can govern the formation of higher-order structures. nih.govresearchgate.net

The crystal packing of 2,4-dichloroquinoline reveals that the molecules are arranged in a face-to-face manner, forming pairs that stack along the crystallographic c-axis. nih.govresearchgate.net This arrangement is stabilized by offset π-π stacking interactions between the aromatic quinoline rings. researchgate.net The interplanar distances between adjacent molecules are indicative of these stabilizing interactions. researchgate.net

Future Directions in 2,4 Dichloro 8 Isopropylquinoline Research

Emerging Synthetic Methodologies and Technologies

Currently, there are no established or emerging synthetic methodologies specifically reported for 2,4-dichloro-8-isopropylquinoline. General methods for the synthesis of substituted quinolines, such as the Combes, Conrad-Limpach, Doebner-von Miller, or Friedländer syntheses, could theoretically be adapted. Future efforts would likely focus on developing regioselective and efficient protocols for the introduction of the chloro and isopropyl groups onto the quinoline (B57606) scaffold.

Emerging technologies that could be applied to the synthesis of this and similar compounds include:

Continuous Flow Chemistry: This technology offers advantages in terms of safety, scalability, and reaction control, which could be beneficial for potentially hazardous chlorination reactions.

Photoredox Catalysis: Visible-light-mediated reactions could provide novel pathways for the formation of the quinoline ring or the introduction of substituents under mild conditions.

C-H Activation/Functionalization: Direct functionalization of the quinoline core would be a highly atom-economical approach to introduce the isopropyl and chloro groups, avoiding the need for pre-functionalized starting materials.

Advanced Spectroscopic and Computational Approaches

Detailed spectroscopic data for 2,4-dichloro-8-isopropylquinoline is not publicly available. Future research would necessitate a full characterization of the compound using a suite of advanced spectroscopic techniques.

Table 1: Potential Spectroscopic and Computational Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR would be crucial for elucidating the precise connectivity and chemical environment of the atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would confirm the structural assignment. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | To identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-Cl and C-H bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the molecule and determine its absorption properties. |

| Density Functional Theory (DFT) | Computational calculations would be employed to predict spectroscopic data (NMR, IR) and compare it with experimental results to validate the structure. DFT can also provide insights into the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. |

Theoretical Advancements in Structure-Reactivity Correlations

There are currently no theoretical studies on the structure-reactivity correlations of 2,4-dichloro-8-isopropylquinoline. Future research in this area would be foundational to understanding its chemical behavior and potential applications.

Key areas for theoretical investigation would include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: Once biological activity or specific properties are identified, computational models could be developed to correlate the structural features of 2,4-dichloro-8-isopropylquinoline and its analogs with their observed effects.

Reaction Mechanism and Kinetics Simulations: Theoretical calculations could be used to model potential reactions involving this compound, predicting reaction pathways, transition states, and activation energies. This would be invaluable for optimizing synthetic routes and predicting its stability and reactivity.

Molecular Docking and Dynamics: If a biological target is hypothesized, molecular docking simulations could predict the binding affinity and mode of interaction of 2,4-dichloro-8-isopropylquinoline with the target protein. Molecular dynamics simulations could further explore the stability of the protein-ligand complex over time.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2,4-Dichloro-8-isopropylquinoline, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic Substitution : Chlorine atoms at positions 2 and 4 can be introduced via chlorination of the quinoline backbone using POCl₃ or PCl₅ under reflux (60–80°C). The isopropyl group at position 8 is typically added via Friedel-Crafts alkylation using isopropyl halides and Lewis acids like AlCl₃ .

- Optimization : Yield improvements (e.g., from 50% to 75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of quinoline precursor to chlorinating agent) and using anhydrous conditions to minimize hydrolysis .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Chlorination | POCl₃, 80°C, 6h | 60–70% |

| Alkylation | AlCl₃, isopropyl Cl, 50°C | 70–80% |

Q. Which spectroscopic techniques are most reliable for characterizing 2,4-Dichloro-8-isopropylquinoline?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃). The isopropyl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 2.5–3.0 ppm (CH). Chlorine substituents deshield aromatic protons, shifting signals downfield (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 254.03 (calculated) with isotopic patterns matching Cl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects on bioactivity across structurally similar quinoline derivatives?

- Methodology :

- Controlled Comparative Studies : Compare 2,4-Dichloro-8-isopropylquinoline with analogs (e.g., 4-Chloro-8-fluoro-2-methylquinoline from ). Test antimicrobial activity against E. coli and S. aureus using broth microdilution assays.

- Computational Analysis : Perform DFT calculations to map electron density and steric effects. For example, the isopropyl group in 2,4-Dichloro-8-isopropylquinoline may hinder bacterial enzyme binding compared to smaller substituents .

- Data Table :

| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| 2,4-Dichloro-8-isopropylquinoline | 12.5 | 25.0 |

| 4-Chloro-8-fluoro-2-methylquinoline | 6.25 | 12.5 |

Q. What experimental designs are optimal for evaluating the compound’s potential as an enzyme inhibitor?

- Methodology :

- Kinetic Assays : Use fluorescence-based assays to measure inhibition constants (Kᵢ) for target enzymes (e.g., DNA gyrase). Pre-incubate the enzyme with 2,4-Dichloro-8-isopropylquinoline (0–100 μM) and monitor activity changes .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing Cl with Br) to identify critical functional groups. Correlate Kᵢ values with Hammett σ constants for electronic effects .

Data Contradiction Analysis

Q. Why do similar quinoline derivatives exhibit divergent reactivity in substitution reactions?

- Analysis :

- Steric vs. Electronic Effects : Bulkier substituents (e.g., isopropyl at position 8) reduce reactivity in SNAr reactions due to steric hindrance. For example, 2,4-Dichloro-8-isopropylquinoline shows slower substitution rates than 4-Chloro-8-fluoro-2-methylquinoline () .

- Mitigation Strategy : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance nucleophile accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.